5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that features both iodine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The presence of iodine and trifluoromethyl groups often enhances the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride . This reaction is conducted in aqueous solution and involves a cascade diazotization/N-trifluoroethylation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride would yield a fluorinated derivative of the original compound.
Scientific Research Applications
5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it useful in studying biological processes and interactions.
Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those requiring enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline exerts its effects is primarily through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodine atom can participate in various chemical reactions. These properties allow the compound to interact with molecular targets and pathways in unique ways, making it valuable in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: This compound lacks the iodine atom but shares the trifluoromethyl group, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)aniline: Similar to 2-(Trifluoromethyl)aniline but with the trifluoromethyl group in a different position, affecting its reactivity and properties.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups, increasing its lipophilicity and stability.
Uniqueness
5-Iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both iodine and trifluoromethyl groups. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions and applications compared to similar compounds.
Properties
IUPAC Name |
5-iodo-2-methyl-N-(2,2,2-trifluoroethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3IN/c1-6-2-3-7(13)4-8(6)14-5-9(10,11)12/h2-4,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBOFVAQDBVSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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